molecular formula C15H15ClN4O2S B064929 Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-37-7

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Cat. No. B064929
M. Wt: 350.8 g/mol
InChI Key: WIWBRZMJQPRVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed that Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have both biochemical and physiological effects. Biochemically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit the activity of ribonucleotide reductase, which leads to the depletion of dNTP pools. Physiologically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. This means that there is a wealth of information available on its mechanism of action and potential applications. However, one of the limitations of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds.

Future Directions

There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as viral infections or autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide and to identify any potential side effects.

Synthesis Methods

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can be synthesized by reacting 4-chloro-2-nitroaniline with 4-methoxybenzaldehyde in the presence of sodium hydroxide to obtain 4-chloro-2-((4-methoxyphenyl)amino)benzaldehyde. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.

Scientific Research Applications

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

properties

CAS RN

195370-37-7

Product Name

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

[[4-chloro-2-(4-methoxyanilino)benzoyl]amino]thiourea

InChI

InChI=1S/C15H15ClN4O2S/c1-22-11-5-3-10(4-6-11)18-13-8-9(16)2-7-12(13)14(21)19-20-15(17)23/h2-8,18H,1H3,(H,19,21)(H3,17,20,23)

InChI Key

WIWBRZMJQPRVLS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N

Other CAS RN

195370-37-7

synonyms

Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxometh yl)hydrazide

Origin of Product

United States

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